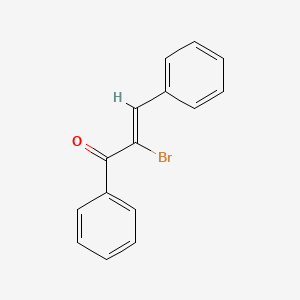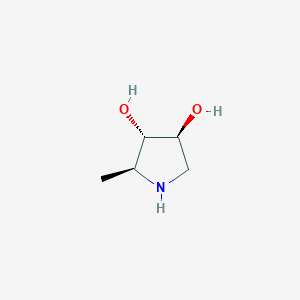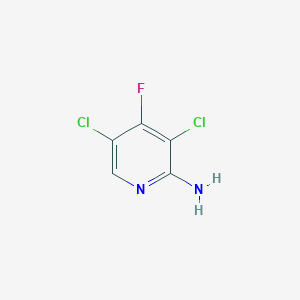
alpha-Bromochalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Bromochalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are biogenetic precursors of flavonoids and isoflavonoids. This compound, specifically, is characterized by the presence of a bromine atom at the alpha position of the chalcone structure, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Bromochalcone can be synthesized through the aldol condensation reaction. This involves the reaction of acetophenone with a brominated benzaldehyde derivative in the presence of a base such as sodium hydroxide. The reaction typically proceeds under solvent-free conditions or in the presence of ethanol, and the product is isolated by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. The reaction is monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and identity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Bromochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted chalcone derivatives .
Applications De Recherche Scientifique
Alpha-Bromochalcone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: this compound and its derivatives exhibit potential anticancer, anti-inflammatory, and antimicrobial properties, making them candidates for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha-Bromochalcone involves its interaction with various molecular targets and pathways. The presence of the bromine atom enhances its electrophilic character, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. It can also interact with cellular proteins, disrupting their normal function and leading to various biological effects. The alpha, beta-unsaturated carbonyl system in this compound is crucial for its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Chalcone: The parent compound without the bromine substitution.
4-Bromochalcone: A derivative with bromine at the para position.
3-Bromochalcone: A derivative with bromine at the meta position.
Comparison: Alpha-Bromochalcone is unique due to the position of the bromine atom, which significantly influences its reactivity and biological activity. Compared to other brominated chalcones, this compound exhibits distinct chemical properties and a broader range of applications in scientific research .
Propriétés
Numéro CAS |
6935-75-7 |
|---|---|
Formule moléculaire |
C15H11BrO |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
(Z)-2-bromo-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11H/b14-11- |
Clé InChI |
KRLKFHWRCHJJGA-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)

![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)


![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)





![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
